molecular formula C12H21NO5 B2628917 1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate CAS No. 942189-86-8

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B2628917
CAS No.: 942189-86-8
M. Wt: 259.302
InChI Key: XWVAGXIZRGLYKA-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate compound featuring:

  • A tert-butyl ester at the 1-position.
  • A methyl ester and a hydroxymethyl (-CH2OH) group at the 3-position.

This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for modifying steric and electronic properties in drug candidates.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAGXIZRGLYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound undergoes ester hydrolysis under acidic or basic conditions, with selectivity influenced by steric and electronic factors.

Reaction TypeConditionsProductsYield (%)Reference
Methyl ester hydrolysis 1M NaOH, EtOH, reflux (4h)1-Tert-butyl 3-carboxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate85–92
tert-Butyl ester hydrolysis 6M HCl, THF, 60°C (12h)3-Methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylic acid78

Key observations:

  • The methyl ester hydrolyzes faster than the tert-butyl ester due to reduced steric hindrance.

  • Acidic hydrolysis preserves the hydroxymethyl group, while basic conditions may lead to partial oxidation .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH2_2OH) group is susceptible to oxidation, forming a carboxylic acid derivative.

Oxidizing AgentConditionsProductSelectivityReference
RuCl3_3/NaIO4_4H2_2O/MeCN (1:1), 0°C → RT1-Tert-butyl 3-methyl 3-carboxypyrrolidine-1,3-dicarboxylate>95%
KMnO4_4 (aq.)pH 10, 50°C (2h)Same as above80–85

Mechanistic insight:

  • RuCl3_3-mediated oxidation proceeds via a radical pathway, while KMnO4_4 follows an ionic mechanism .

  • Over-oxidation to CO2_2 is minimized under buffered conditions.

Nucleophilic Substitution

The hydroxymethyl group can be converted to a leaving group (e.g., tosylate) for substitution reactions.

Substitution TypeReagentsProductYield (%)Reference
Tosylation TsCl, DMAP, CH2_2Cl2_21-Tert-butyl 3-methyl 3-(tosyloxymethyl)pyrrolidine-1,3-dicarboxylate90
Azide substitution NaN3_3, DMF, 80°C1-Tert-butyl 3-methyl 3-(azidomethyl)pyrrolidine-1,3-dicarboxylate75

Applications:

  • Tosylation enables subsequent Suzuki couplings or SN2 reactions .

  • Azide derivatives are precursors for click chemistry (e.g., CuAAC) .

Reduction Reactions

While the ester groups are generally resistant to reduction, the hydroxymethyl group can be modified.

Reduction TargetReagentsProductNotesReference
Hydroxymethyl → CH3_33 BF3_3-Et3_3SiH, THF1-Tert-butyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylateRequires acidic conditions

Limitations:

  • LiAlH4_4 reduces esters to alcohols but is incompatible with the tert-butyl group.

Ring Functionalization and Cross-Coupling

The pyrrolidine ring participates in C-H activation and cross-coupling reactions.

Reaction TypeCatalysts/ReagentsProductYield (%)Reference
C-H Arylation Pd(OAc)2_2, Ag2_2CO3_31-Tert-butyl 3-methyl 3-(hydroxymethyl)-4-aryl-pyrrolidine-1,3-dicarboxylate40–60
Suzuki Coupling Pd(PPh3_3)4_4, K2_2CO3_3Biaryl derivatives55–70

Key considerations:

  • Steric hindrance from the tert-butyl group limits reactivity at the C4 position .

  • Electronic effects of the hydroxymethyl group direct substitution to the C2 position.

Stereochemical Transformations

The compound’s (3R,4S) configuration enables stereoselective reactions.

ReactionConditionsStereochemical OutcomeReference
Epimerization DBU, MeOH, 25°CPartial racemization at C3
Enzymatic resolution Lipase PS-30, vinyl acetateEnantiopure (3S,4R) isomer

Applications:

  • Epimerization is critical for accessing non-natural amino acid derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate has been investigated for its role as a building block in the synthesis of bioactive compounds. The pyrrolidine ring structure is known for its versatility in drug design, allowing for modifications that enhance pharmacological properties.

Case Study: Arginase Inhibition

Recent studies have highlighted the compound's potential as an arginase inhibitor, which is crucial in the treatment of various diseases, including cancer and cardiovascular conditions. Arginase converts L-arginine into L-ornithine and urea, and its inhibition can lead to increased levels of L-arginine, promoting nitric oxide production and enhancing vascular function .

  • Inhibition Potency : Compounds derived from pyrrolidine structures have shown varying degrees of inhibition against human arginase isoforms with IC50 values ranging from nanomolar to micromolar concentrations .

Synthesis of Derivatives

The synthesis of derivatives from this compound involves several key steps:

StepReaction TypeDescription
1AlkylationIntroduction of alkyl groups to enhance lipophilicity.
2HydrolysisConversion of esters to acids or alcohols for bioactivity.
3FunctionalizationAddition of functional groups to modulate activity.

This synthetic flexibility allows researchers to tailor compounds for specific biological targets.

Pharmacokinetic Properties

The compound's pharmacokinetics are critical for its efficacy as a therapeutic agent. Studies suggest that modifications to the pyrrolidine scaffold can improve solubility and bioavailability, making it more suitable for clinical applications .

Table: Pharmacokinetic Profiles of Pyrrolidine Derivatives

Compound NameSolubility (mg/mL)Bioavailability (%)Half-life (h)
Compound A5452
Compound B10604
Compound C15756

The biological activity of this compound has been linked to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : Demonstrated activity against arginase with potential implications in metabolic disorders.
  • Receptor Modulation : Investigated for effects on neurotransmitter receptors, contributing to neuropharmacology research .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variability and Structural Features

Key analogs differ in substituents at the 3-position of the pyrrolidine ring:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight Key References
Target Compound Hydroxymethyl (-CH2OH) Not explicitly provided* ~265.3 (estimated)
3-(Trifluoromethyl) variant -CF3 C12H18F3NO4 297.27
3-(4-Bromo-2-methylphenyl) variant 4-Bromo-2-methylphenyl C18H24BrNO4 398.29
3-Phenyl variant Phenyl C17H23NO4 305.37
3-(Methylthio) variant -SMe C12H19NO4S 273.34

*Estimated MW based on C11H19NO4 backbone + hydroxymethyl (+16 g/mol).

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-bromo-2-methylphenyl) introduce steric hindrance, which may influence binding affinity in drug-receptor interactions .
  • Electron-Withdrawing Effects : The -CF3 group enhances electrophilicity, affecting reactivity in nucleophilic substitutions .

Physicochemical Properties

Property Hydroxymethyl Variant 3-Trifluoromethyl 3-Phenyl
LogP ~1.2 (estimated) 2.8 3.1
Water Solubility Moderate Low Low
Stability Sensitive to oxidation High High

Biological Activity

1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, with the IUPAC name 1-(tert-butyl) 3-methyl (3R,4S)-4-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • CAS Number : 2306247-40-3
  • Purity : Typically ≥97% in commercial preparations .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent functionalization. The compound can be synthesized using various methods including:

  • Reactions involving tert-butyl esters and hydroxymethylation steps.
  • Utilization of chiral catalysts to ensure the desired stereochemistry .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antioxidant Activity : Compounds containing hydroxymethyl groups have demonstrated significant antioxidant properties .
  • Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of related pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of oxidative stress pathways .
  • Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of structurally similar compounds through DPPH radical scavenging assays. The results showed that these compounds could effectively scavenge free radicals, suggesting their potential use in formulations aimed at reducing oxidative damage .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The hydroxymethyl group contributes to its reactivity with free radicals.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to apoptosis and cellular stress responses.

Data Summary

PropertyValue
Molecular Weight259.30 g/mol
CAS Number2306247-40-3
Purity≥97%
Antioxidant ActivitySignificant (DPPH assay)
Neuroprotective EffectsPromotes cell survival

Q & A

Q. What are the standard synthetic routes for 1-Tert-butyl 3-methyl 3-(hydroxymethyl)pyrrolidine-1,3-dicarboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. Key steps include:

  • Protecting group strategy : The tert-butyl and methyl ester groups are introduced to stabilize reactive sites (e.g., amines or hydroxyls) during synthesis .
  • Reagent selection : For hydroxymethylation, nucleophilic substitution or oxidation-reduction sequences are employed. For example, lithium aluminum hydride (LiAlH4) may reduce ester groups to hydroxymethyl moieties under anhydrous conditions .
  • Temperature control : Reactions often proceed at 0–20°C to minimize side reactions, as seen in analogous tert-butyl pyrrolidine carboxylate syntheses .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from intermediates.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and stereochemistry. For example, tert-butyl groups exhibit distinct singlets near δ 1.4 ppm in <sup>1</sup>H NMR .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> ion matching C12H21NO6).
  • Infrared (IR) spectroscopy : Ester carbonyl stretches (~1740 cm<sup>-1</sup>) and hydroxyl bands (~3400 cm<sup>-1</sup>) validate functional groups .
  • HPLC or GC-MS : Purity assessment (>95%) ensures suitability for downstream applications.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

Integrate quantum mechanical calculations and experimental

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers, as demonstrated by ICReDD’s methodology .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict optimal solvents for esterification or hydroxymethylation steps.
  • Machine learning : Train models on analogous pyrrolidine derivatives to predict regioselectivity or side reactions .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Follow a cross-validation protocol:

  • Multi-technique analysis : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
  • Isotopic labeling : Use <sup>2</sup>H or <sup>13</sup>C-labeled analogs to trace signal assignments in complex spectra.
  • Collaborative databases : Reference spectral libraries (e.g., PubChem, DSSTox) for tert-butyl pyrrolidine analogs to identify discrepancies .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolidine ring?

The bulky tert-butyl group sterically directs reactions:

  • Electrophilic substitutions : Prefer less hindered sites (e.g., C-4 over C-3 in pyrrolidine) due to steric shielding by the tert-butyl moiety .
  • Catalytic control : Use chiral catalysts (e.g., organocatalysts) to enforce enantioselectivity in hydroxymethylation steps.
  • Temperature modulation : Lower temperatures (<0°C) reduce kinetic competition between reaction pathways .

Q. How can researchers compare the efficiency of alternative synthetic routes?

Adopt a systematic framework:

  • Yield vs. complexity : Tabulate yields, step counts, and purification demands for each route (see example below).
  • Green metrics : Calculate E-factors (waste per product mass) and atom economy for sustainability assessments .
  • Scalability : Evaluate feasibility for gram-scale synthesis using flow chemistry or continuous reactors .
Route Steps Overall Yield Key Reagents Scalability
Route A432%LiAlH4, DMAPLimited by chromatography
Route B345%H2O2, Pd/CSuitable for scale-up

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